molecular formula C10H10O2S B2560614 5-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid CAS No. 1894202-69-7

5-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid

Cat. No. B2560614
CAS RN: 1894202-69-7
M. Wt: 194.25
InChI Key: ATODMKHRPLWSGL-UHFFFAOYSA-N
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Description

“5-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid” is a thiophene-based compound . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H8S . It contains a five-membered ring made up of one sulfur as a heteroatom .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 226.25 . It is a powder at room temperature .

Scientific Research Applications

Organic Synthesis and Chemical Properties

Research on benzothiophene derivatives has focused on their synthesis, characterization, and potential as intermediates in organic synthesis. For example, studies on benzo[b]thiophene derivatives have explored their synthesis and characterized the resulting compounds, indicating the potential for these compounds in the development of new organic synthesis methodologies. One such study synthesized and characterized 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, highlighting the use of Et3SiH/I2 as a reducing agent in the chemoselective synthesis process (S. Jayaraman, M. Sridharan, & Rajendiran Nagappan, 2010). This research underscores the importance of developing novel routes and methods in organic chemistry that utilize benzothiophene derivatives.

Pharmaceutical Research

Benzothiophene-based compounds have shown a wide variety of pharmacological activities, leading to their extensive use in treating various diseases with high therapeutic effectiveness. The crystal structure, DFT-D calculations, Hirshfeld surface analysis, and energy frameworks of a new polymorph of 1-benzothiophene-2-carboxylic acid have been explored, providing insights into the compound's potential pharmaceutical applications (Analio J. Dugarte-Dugarte et al., 2021).

Material Science and Sensing Applications

Recent advances have also been made in the field of material science, particularly in the development of metal-organic frameworks (MOFs) that incorporate benzothiophene-functionalized dicarboxylates. These MOFs exhibit diverse structures and have been shown to be efficient luminescent sensory materials that are highly selective and sensitive to environmental contaminants, including heavy metals and organic pollutants (Yang Zhao et al., 2017). This research opens up new avenues for the use of benzothiophene derivatives in environmental monitoring and remediation.

Mechanism of Action

Thiophene-mediated molecules exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

Safety and Hazards

The compound has some safety concerns. It has been labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current research is envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives .

properties

IUPAC Name

5-methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S/c1-6-2-3-8-7(4-6)5-9(13-8)10(11)12/h2-4,9H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATODMKHRPLWSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1894202-69-7
Record name 5-methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid
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